molecular formula C12H27N3O3 B13567701 2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) CAS No. 86377-11-9

2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)

Katalognummer: B13567701
CAS-Nummer: 86377-11-9
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: JRCHHZYXSRUQSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- is a complex organic compound with the molecular formula C12H27N3O3 . It contains a piperazine ring substituted with ethanol and bis(2-hydroxyethyl)amino groups, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

The synthesis of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of piperazine with ethylene oxide and diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and a pressure of 1-2 atm to ensure optimal yield .

Industrial production methods often involve large-scale reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and high yield of the compound. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

    Condensation: The hydroxyl and amino groups can participate in condensation reactions with carboxylic acids or anhydrides to form amides or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures ranging from -10°C to 100°C .

Wissenschaftliche Forschungsanwendungen

1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their conformation and activity. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- include:

The uniqueness of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- lies in its combination of multiple functional groups, which provide a wide range of chemical reactivity and applications in various fields.

Eigenschaften

CAS-Nummer

86377-11-9

Molekularformel

C12H27N3O3

Molekulargewicht

261.36 g/mol

IUPAC-Name

2-[4-[2-[bis(2-hydroxyethyl)amino]ethyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C12H27N3O3/c16-10-7-14-4-1-13(2-5-14)3-6-15(8-11-17)9-12-18/h16-18H,1-12H2

InChI-Schlüssel

JRCHHZYXSRUQSE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCN(CCO)CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.